![molecular formula C22H16N2O2 B14309069 4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile CAS No. 118499-73-3](/img/structure/B14309069.png)
4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile is an organic compound with the molecular formula C22H16N2O2. It contains 44 bonds, including 28 non-hydrogen bonds, 20 multiple bonds, 6 rotatable bonds, 2 triple bonds, 18 aromatic bonds, 3 six-membered rings, 2 nitrile groups (aromatic), and 2 ether groups (aromatic)
Métodos De Preparación
The synthesis of 4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile typically involves a condensation reaction. One common method includes the use of p-toluenesulfonic acid as a catalyst . The reaction conditions and specific reagents used can vary, but the goal is to achieve the desired structural configuration with high purity and yield.
Análisis De Reacciones Químicas
4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, which may alter its electronic properties.
Substitution Reactions: Due to the presence of aromatic rings and nitrile groups, it can undergo electrophilic and nucleophilic substitution reactions.
Complex Formation: It can form complexes with metals such as titanium dioxide (TiO2), which can affect its redox properties and HOMO-LUMO levels.
Aplicaciones Científicas De Investigación
4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile involves its interaction with molecular targets and pathways. For example, its ability to form complexes with metals like TiO2 can influence its electronic properties and reactivity . The compound’s structure allows it to participate in various chemical reactions, which can be harnessed for specific applications.
Comparación Con Compuestos Similares
4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile can be compared with similar compounds such as:
4,4’-[1,3-Phenylenebis(oxymethylene)]bis(2H-benzo[h]chromen-2-one): This compound has a similar structural framework but differs in its functional groups and applications.
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-methyloxirane, and oxirane: This polymer has different applications and properties due to its polymeric nature.
The uniqueness of 4,4’-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile lies in its specific structural configuration and the presence of nitrile and ether groups, which contribute to its distinct chemical and physical properties.
Propiedades
Número CAS |
118499-73-3 |
|---|---|
Fórmula molecular |
C22H16N2O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-[[2-[(4-cyanophenyl)methoxy]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C22H16N2O2/c23-13-17-5-9-19(10-6-17)15-25-21-3-1-2-4-22(21)26-16-20-11-7-18(14-24)8-12-20/h1-12H,15-16H2 |
Clave InChI |
ONLDGRYTAAXJGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C#N)OCC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


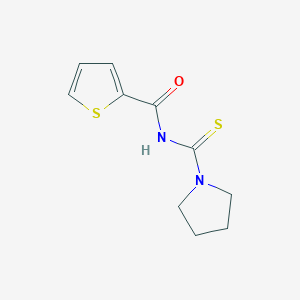
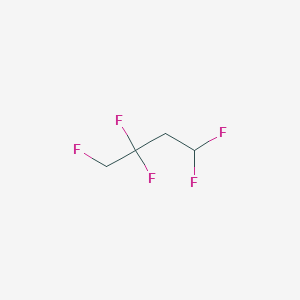
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

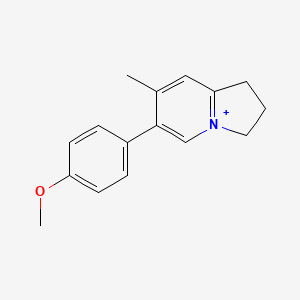
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
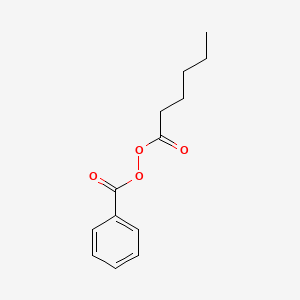
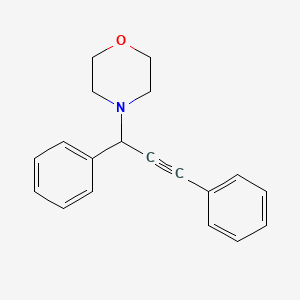
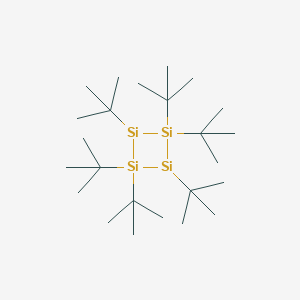
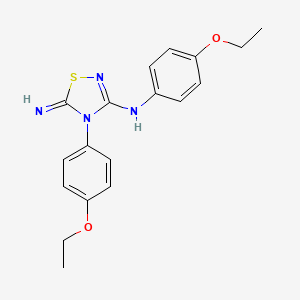
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
![6,7,8,9-Tetramethylidene-2-oxabicyclo[3.2.2]nonan-3-one](/img/structure/B14309057.png)
